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Compound of Interest

Compound Name: N-Fmoc rhodamine 110

Cat. No.: B15130059

This guide provides a comprehensive overview of the solubility and stability of N-Fmoc
rhodamine 110, a key fluorescent probe utilized in various biochemical applications. The
information is intended for researchers, scientists, and professionals in the field of drug
development and diagnostics.

N-(9-Fluorenylmethoxycarbonyl)-rhodamine 110 (N-Fmoc-Rh110) is a mono-protected
derivative of the highly fluorescent dye, rhodamine 110. The Fmoc protecting group, widely
used in peptide synthesis, allows for the controlled conjugation of rhodamine 110 to other
molecules, such as peptides, to create sensitive fluorogenic substrates for enzyme assays[1].
The cleavage of the substrate by a specific enzyme releases the highly fluorescent rhodamine
110, enabling precise quantification of enzyme activity[2].

Physicochemical Properties

Property Value Reference
Molecular Formula C35H24N205 [1]
Molecular Weight 552.6 g/mol [1][3]

Purity >98% [3]
Appearance Orange-red solid [4]
Excitation Max (Aex) ~496 nm [2][4]
Emission Max (Aem) ~520 nm [2][4]
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Solubility Data

The solubility of N-Fmoc rhodamine 110 is a critical parameter for its application in aqueous
and organic solvent systems. While specific quantitative solubility data for the N-Fmoc
derivative is not extensively published, qualitative information and data for the parent
compound, rhodamine 110, provide valuable guidance.

Jualitati I itative Solubili

Compound Solvent Solubility Notes
N-Fmoc Rhodamine Dimethyl sulfoxide
Soluble
110 (DMSO)
) Dimethyl sulfoxide ) o
Rhodamine 110 >5.57 mg/mL[5] With sonication
(DMSO)
) With gentle warming
Rhodamine 110 Ethanol (EtOH) >2.01 mg/mL[5] o
and sonication
Rhodamine 110 Methanol (MeOH) Soluble[2]
] Dimethylformamide
Rhodamine 110 Soluble[2]
(DMF)
Aqueous solutions are
) Sparingly soluble / not recommended for
Rhodamine 110 Water
Insoluble[2][5] storage for more than

one day/[2].

The presence of the large, hydrophobic Fmoc group on N-Fmoc rhodamine 110 suggests its
solubility profile will be similar to or slightly less polar than the parent rhodamine 110, favoring
organic solvents like DMSO and DMF.

Stability Profile

The stability of N-Fmoc rhodamine 110 encompasses its shelf-life under recommended
storage conditions and its chemical stability, particularly concerning the base-labile Fmoc
protecting group.
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Storage and Handling

Parameter

Recommendation

Details

Long-term Storage

-20°C[2]

Store under desiccating
conditions to protect from

moisture[2].

Shipping

Shipped on blue ice

Light Sensitivity

Protect from light

Fluorescent compounds
should be protected from light

for long-term storage[2][4].

Solid-State Stability

=4 years (for Rhodamine 110)
[2]

The solid form is highly stable

when stored correctly[2].

Solution Stability

Use freshly prepared solutions

Aqueous solutions of the
parent rhodamine 110 are not
recommended for storage
beyond one day[2]. Stock
solutions in anhydrous organic
solvents like DMSO are more
stable but should be stored at

-20°C and protected from light.

Chemical Stability of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) group is a well-characterized amine protecting group

known for its stability in acidic conditions and its lability in the presence of base[6][7].
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Condition Stability Description

The Fmoc group is resistant to
Acidic Conditions Stable cleavage by acids such as
trifluoroacetic acid (TFA)[6].

The Fmoc group is rapidly
cleaved by bases, typically
_ N _ secondary amines like
Basic Conditions Labile o ) )
piperidine[7]. This property is
fundamental to its use in solid-

phase peptide synthesis[7][3].

The Fmoc group can be
cleaved under certain
hydrogenolysis conditions
(e.g., Pd/C, Hz), though it is

less reactive than benzyl

Hydrogenolysis Susceptible

groups|6].

Experimental Protocols
Protocol 1: General Method for Solubility Determination

This protocol outlines a general procedure for determining the solubility of a compound like N-
Fmoc rhodamine 110.

e Preparation of Saturated Solution:

o Add an excess amount of N-Fmoc rhodamine 110 to a known volume of the desired
solvent (e.g., DMSO, water) in a vial.

o Seal the vial to prevent solvent evaporation.

o Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-
48 hours) to ensure equilibrium is reached. Sonication can be used to aid initial
dispersion[5].

o Separation of Undissolved Solid:
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o Centrifuge the saturated solution at high speed to pellet the excess, undissolved solid.

o Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively,
filter the solution through a 0.2 pm syringe filter.

e Quantification:

[e]

Prepare a series of dilutions of the clear supernatant with the same solvent.

Measure the absorbance of the dilutions using a UV-Vis spectrophotometer at the Amax of
rhodamine 110 (~496 nm).

o

Create a standard curve using known concentrations of N-Fmoc rhodamine 110.

o

[¢]

Determine the concentration of the saturated solution by comparing its absorbance to the
standard curve. This concentration represents the solubility of the compound.

Protocol 2: Fmoc Group Deprotection

This protocol describes the standard method for cleaving the Fmoc group, a key reaction
related to the chemical stability and application of N-Fmoc rhodamine 110.

» Reagent Preparation:

o Prepare a deprotection solution of 20% piperidine in N,N-dimethylformamide (DMF) (v/v)

[71[8].
o Deprotection Reaction:
o Dissolve the N-Fmoc rhodamine 110-conjugated substrate (e.g., a peptide) in DMF.
o Add the 20% piperidine/DMF solution to the reaction vessel.

o Allow the reaction to proceed at room temperature. The reaction is typically very fast, with
a half-life of seconds[7]. For solid-phase synthesis, the reaction is often run for 5-10
minutes and repeated to ensure complete removal[8].

e Monitoring and Work-up:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b15130059?utm_src=pdf-body
https://www.benchchem.com/product/b15130059?utm_src=pdf-body
https://en.wikipedia.org/wiki/Fluorenylmethyloxycarbonyl_protecting_group
https://www.beilstein-journals.org/bjoc/articles/14/244
https://www.benchchem.com/product/b15130059?utm_src=pdf-body
https://en.wikipedia.org/wiki/Fluorenylmethyloxycarbonyl_protecting_group
https://www.beilstein-journals.org/bjoc/articles/14/244
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15130059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o The progress of the deprotection can be monitored by UV spectroscopy, as the
dibenzofulvene-piperidine adduct byproduct has a strong UV absorbance.

o Following cleavage, the resulting product with a free amine can be isolated through
standard purification techniques such as precipitation or chromatography.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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